molecular formula C19H21F3N6O B2814605 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2198165-75-0

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

Katalognummer: B2814605
CAS-Nummer: 2198165-75-0
Molekulargewicht: 406.413
InChI-Schlüssel: VBSAAIADIMPQCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with methyl groups at positions 1 and 4. This core is linked via a piperidin-4-ylmethoxy bridge to a pyridine ring bearing a trifluoromethyl group at position 5.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine moiety may improve solubility and bioavailability. The dimethyl substitution on the pyrazolo-pyrimidine core likely influences electronic and steric properties, affecting target binding .

Eigenschaften

IUPAC Name

1,6-dimethyl-4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N6O/c1-12-24-17-14(10-23-27(17)2)18(25-12)28-8-6-13(7-9-28)11-29-16-5-3-4-15(26-16)19(20,21)22/h3-5,10,13H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSAAIADIMPQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine can be achieved through various synthetic routes. One common method involves the condensation of 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine with a piperidine derivative, followed by the introduction of a trifluoromethyl group. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .

Analyse Chemischer Reaktionen

This compound undergoes several types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Cancer Treatment :
    • The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its role as a cyclin-dependent kinase (CDK) inhibitor. CDK inhibitors are crucial in cancer therapy as they regulate the cell cycle and can induce apoptosis in cancer cells. Recent studies have shown that derivatives of this scaffold exhibit selective inhibition of CDK2, leading to significant growth inhibition in various cancer cell lines .
    • Case Study : A study demonstrated that new pyrazolo[3,4-d]pyrimidine derivatives showed promising results against specific cancer types by inhibiting tumor cell proliferation .
  • Neurological Disorders :
    • The compound's ability to modulate G protein-coupled receptors (GPCRs) positions it as a potential therapeutic agent for neurological conditions. GPCRs are pivotal in neurotransmission and have been implicated in disorders such as Alzheimer's and Parkinson's disease. Research indicates that compounds with similar structures can enhance neuroprotective effects .
    • Case Study : Investigations into GPCR interactions revealed that certain derivatives exhibited agonistic properties that could be beneficial in treating neurodegenerative diseases .
  • Antimicrobial Activity :
    • Compounds derived from the pyrazolo[3,4-d]pyrimidine framework have shown antibacterial and antifungal properties. This is particularly relevant given the rising concern over antibiotic resistance.
    • Data Table 1: Antimicrobial Activity of Related Compounds
      Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
      Pyrazolo[3,4-d]pyrimidine Derivative AE. coli32 µg/mL
      Pyrazolo[3,4-d]pyrimidine Derivative BS. aureus16 µg/mL

Synthetic Applications

The compound can also serve as a precursor for synthesizing more complex molecules. Its functional groups allow for various chemical modifications that can lead to the development of new pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism of action of 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine involves the inhibition of protein tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt these pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison of Key Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Core Substituents Bridge/Linker Terminal Group Molecular Weight Key Properties
Target Compound 1,6-dimethyl Piperidin-4-ylmethoxy 6-(trifluoromethyl)pyridine ~463.4 (estimated) High lipophilicity, metabolic stability
4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyridine 4-chloro, 6-methyl Direct pyridine linkage Pyridine (unsubstituted) 245.7 Moderate solubility; electron-withdrawing Cl enhances reactivity
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine 4-methylphenyl, 6-methylsulfanyl Piperidine (direct) None 339.5 Improved binding affinity due to sulfur interaction

Key Observations:

  • Linker Flexibility: The piperidin-4-ylmethoxy bridge in the target compound introduces conformational flexibility compared to the rigid pyridine linkage in , possibly improving target engagement.
  • Sulfur vs. Oxygen: The methylsulfanyl group in may offer stronger hydrogen-bonding or hydrophobic interactions compared to the methoxy group in the target compound, though at the cost of metabolic susceptibility.

Pharmacological Implications

  • Solubility: The target compound’s piperidine and trifluoromethyl groups balance lipophilicity and solubility, whereas the chloro-substituted derivative may exhibit lower solubility due to its planar pyridine linkage.
  • Metabolic Stability: The trifluoromethyl group in the target compound resists oxidative metabolism better than the methylsulfanyl group in , which is prone to sulfoxidation .
  • Binding Affinity: The dimethyl substitution on the pyrazolo-pyrimidine core in the target compound may reduce steric hindrance compared to the bulkier 4-methylphenyl group in , allowing deeper penetration into hydrophobic binding sites.

Biologische Aktivität

The compound 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a notable member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its various biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and potentially its bioavailability. The piperidine moiety contributes to the compound's ability to interact with biological targets effectively.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit critical kinases involved in cancer cell proliferation and survival.

CompoundTarget KinaseIC50 (µM)Reference
Compound AEGFR0.5
Compound BCDK20.8
Compound CPI3K0.3

These findings suggest that the compound may function as an inhibitor of key signaling pathways in cancer cells.

Antimicrobial Activity

Several studies have reported antimicrobial properties associated with pyrazolo[3,4-d]pyrimidine derivatives. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways has been documented.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

This antimicrobial activity highlights its potential as a therapeutic agent against resistant strains of bacteria and fungi.

Modulation of Immune Responses

Recent studies have explored the role of this compound in modulating immune responses through interaction with regulatory proteins such as IKZF2 (Ikaros Family Zinc Finger 2). The modulation of IKZF2 expression can influence T-cell activation and differentiation.

  • Case Study : In a murine model, administration of the compound led to a significant reduction in pro-inflammatory cytokines while enhancing regulatory T-cell populations, suggesting potential applications in autoimmune diseases and inflammatory conditions .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways critical for cancer progression.
  • Membrane Disruption : Its lipophilic nature could allow it to integrate into microbial membranes, leading to cell lysis.
  • Gene Regulation : By modulating transcription factors like IKZF2, it may alter gene expression profiles related to immune responses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yields?

  • Methodology :

  • Step 1 : Start with the pyrazolo[3,4-d]pyrimidine core (e.g., 1,6-dimethyl derivative) and functionalize the piperidine ring via nucleophilic substitution or coupling reactions. indicates palladium-catalyzed cross-coupling may enhance regioselectivity .
  • Step 2 : Introduce the trifluoromethylpyridine moiety via Suzuki-Miyaura coupling or SNAr reactions under anhydrous conditions (DMF, 80–100°C) .
  • Yield Optimization : Use high-purity solvents and inert atmosphere (N₂/Ar) to minimize side reactions. For example, achieved 65–75% yields for analogous pyrazolo-pyrimidines using reflux in ethanol with NaOAc .
    • Table 1 : Comparison of Synthetic Approaches
MethodSolventCatalystYield (%)Reference
Suzuki CouplingDMF/H₂OPd(PPh₃)₄68
Nucleophilic SubstitutionEthanolNaOAc72

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm piperidine and pyridine ring connectivity (e.g., δ 2.5–3.5 ppm for piperidine CH₂; δ 8.0–8.5 ppm for pyridine protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (391.398 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in the piperidine-pyrazolo[3,4-d]pyrimidine linkage .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological activity of this compound?

  • Methodology :

  • Core Modifications : Replace the trifluoromethyl group with Cl, OMe, or CF₂H to assess electronic effects on target binding (e.g., shows kinase inhibition varies with substituents) .
  • Piperidine Ring Variations : Test N-alkylation or sp³/sp² hybridized analogs to study conformational flexibility .
    • Table 2 : SAR Trends in Analogous Compounds
Modification SiteSubstituentBiological Activity (IC₅₀)Reference
Pyridine (CF₃)Cl2.5 µM (Kinase X)
Piperidine (CH₂O-)CH₂NH-1.8 µM (Kinase Y)

Q. What experimental strategies address contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodology :

  • Orthogonal Assays : Validate kinase inhibition via both fluorescence polarization (FP) and radioactive ATP-binding assays .
  • Cell Line Specificity : Test cytotoxicity across multiple lines (e.g., HEK293 vs. HeLa) to rule out off-target effects .
  • Data Reconciliation : Cross-reference purity data (HPLC ≥95%) and solvent effects (DMSO vs. saline) .

Q. How can solubility challenges be mitigated for in vivo studies of this compound?

  • Methodology :

  • Prodrug Design : Introduce phosphate or ester groups at the methoxy position for enhanced aqueous solubility .
  • Formulation : Use cyclodextrin-based nanocarriers or PEGylation, as reports improved bioavailability for similar lipophilic compounds .
  • In Silico Modeling : Predict logP and solubility via tools like SwissADME (e.g., logP = 3.2 suggests moderate lipophilicity) .

Data Contradiction Analysis

Q. Why do studies report conflicting IC₅₀ values for pyrazolo[3,4-d]pyrimidines in kinase inhibition assays?

  • Root Causes :

  • Enzyme Source : Recombinant vs. native kinases may exhibit varying activation states .
  • Assay Conditions : ATP concentrations (1 mM vs. 10 µM) significantly impact competitive inhibition results .
    • Resolution : Standardize protocols using the ADP-Glo™ Kinase Assay and pre-incubate compounds with enzymes for 30 minutes .

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